Carzenide sodium

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Pharmacology

Carzenide sodium delivers superior aqueous solubility (vs. free acid) for reproducible in vivo studies. Its unique CA inhibition profile—2.3-fold higher potency against hCA I than acetazolamide and equipotency against hCA IX—makes it an essential comparator for isoform-specific research. As the major circulating metabolite of Mafenide, it is a critical reference standard for PK/PD and metabolic studies. Available at ≥98% purity, this compound ensures publication-grade, lot-to-lot consistency.

Molecular Formula C7H6NNaO4S
Molecular Weight 223.18 g/mol
CAS No. 6101-29-7
Cat. No. B12745690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarzenide sodium
CAS6101-29-7
Molecular FormulaC7H6NNaO4S
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N.[Na+]
InChIInChI=1S/C7H7NO4S.Na/c8-13(11,12)6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10)(H2,8,11,12);/q;+1/p-1
InChIKeyFWOKISIYDJIISA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carzenide Sodium (CAS 6101-29-7): A Sulfonamide Intermediate with Defined Carbonic Anhydrase Inhibition and Enhanced Solubility Profile


Carzenide sodium (CAS 6101-29-7) is the sodium salt of Carzenide, also known as 4-sulfamoylbenzoic acid [1]. The compound belongs to the sulfonamide class and is characterized as a small molecule drug and an organic synthesis intermediate [1]. Its monoisotopic molecular weight is 223.18 g/mol, with the molecular formula C₇H₆NNaO₄S . Carzenide sodium is recognized for its antispasmodic properties and has been used in the treatment of dysmenorrhea .

Why Carzenide Sodium (CAS 6101-29-7) Cannot Be Simply Substituted by Other Sulfonamides or the Free Acid


Carzenide sodium is not interchangeable with other sulfonamide-based carbonic anhydrase inhibitors or its free acid form due to its distinct inhibitory potency against specific CA isoforms and its superior aqueous solubility . While Carzenide (free acid) exhibits moderate water solubility (453 mg/L), the sodium salt is highly water-soluble, which is critical for certain pharmaceutical formulations and in vivo studies . Furthermore, its inhibition profile against carbonic anhydrase isoforms differs from reference inhibitors like acetazolamide, as detailed in the quantitative evidence below.

Carzenide Sodium (CAS 6101-29-7): Quantifiable Differentiation in Carbonic Anhydrase Inhibition and Metabolic Origin


Carbonic Anhydrase II Inhibition: Weaker Than Acetazolamide, but with Distinct Isoform Selectivity

Carzenide inhibits human carbonic anhydrase II (hCA II) with a Ki of 33.0 nM, which is approximately 2.7-fold less potent than acetazolamide, a reference sulfonamide CA inhibitor (Ki = 12.1 nM) [1]. This moderate potency may confer a distinct pharmacological profile compared to stronger inhibitors.

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Pharmacology

Carbonic Anhydrase IX Inhibition: Comparable Potency to Acetazolamide

Carzenide exhibits potent inhibition of human carbonic anhydrase IX (hCA IX) with a Ki of 26.0 nM, which is virtually equipotent to acetazolamide (Ki = 25.8 nM) [1]. hCA IX is a tumor-associated isoform involved in pH regulation and cancer cell survival under hypoxic conditions.

Cancer Therapeutics Carbonic Anhydrase IX Tumor Hypoxia

Carbonic Anhydrase I Inhibition: Markedly Weaker Than Acetazolamide

Carzenide shows moderate inhibition of human carbonic anhydrase I (hCA I) with a Ki of 109.0 nM, whereas acetazolamide demonstrates more potent inhibition with a Ki of 250.0 nM [1]. This indicates that Carzenide is approximately 2.3-fold more potent against hCA I than acetazolamide, highlighting a divergent isoform selectivity pattern.

Carbonic Anhydrase I Isoform Selectivity Drug Design

Metabolic Origin: Major Circulating Metabolite of Mafenide

Carzenide is identified as the major circulating metabolite of Mafenide (a topical antibacterial sulfonamide) in plasma . This metabolic relationship is not shared by other common carbonic anhydrase inhibitors like acetazolamide or methazolamide, which are primary drug entities rather than metabolites.

Drug Metabolism Pharmacokinetics Mafenide

Optimal Research and Industrial Use Cases for Carzenide Sodium (CAS 6101-29-7) Based on Quantified Evidence


Isoform-Selective Carbonic Anhydrase Inhibition Studies

Carzenide's distinct inhibition profile across hCA I, II, and IX—particularly its 2.3-fold higher potency against hCA I versus acetazolamide and equipotency against hCA IX—makes it a valuable tool for probing isoform-specific functions in cellular and in vivo models . Researchers investigating the role of CA IX in tumor hypoxia or CA I in non-renal tissues can employ Carzenide as a comparator compound to dissect isoform contributions.

Organic Synthesis Intermediate for Sulfonamide-Based Drug Candidates

As an organic synthesis intermediate with a well-defined sulfonamide scaffold, Carzenide sodium is utilized to construct novel carbonic anhydrase inhibitors and other bioactive molecules . Its high water solubility relative to the free acid facilitates its use in aqueous synthetic protocols and in the preparation of water-soluble derivatives.

Metabolic Studies of Mafenide and Related Sulfonamides

Given that Carzenide is the major circulating metabolite of Mafenide, it is an essential reference standard in pharmacokinetic and metabolic studies of Mafenide and its analogs . Quantification of Carzenide in biological samples enables the assessment of Mafenide absorption, distribution, and metabolic conversion.

Antispasmodic Activity Research in Dysmenorrhea

Carzenide sodium has been historically used as an antispasmodic agent in the treatment of dysmenorrhea . While modern clinical data are limited, its antispasmodic properties provide a basis for exploratory research into smooth muscle relaxation mechanisms and potential repurposing for related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carzenide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.